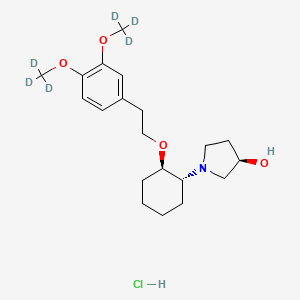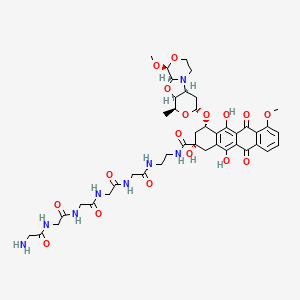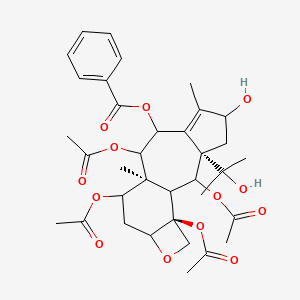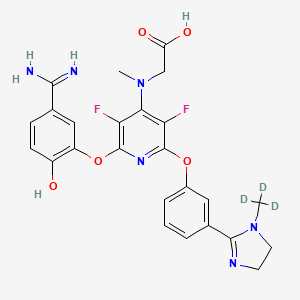
Fidexaban-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fidexaban-d3 is a deuterium-labeled form of Fidexaban, which is an orally active, synthetic, and potent inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity . The compound is primarily used in scientific research for its unique properties and applications in various fields.
Vorbereitungsmethoden
The synthetic routes for Fidexaban-d3 involve the incorporation of deuterium atoms into the molecular structure of Fidexaban. The preparation method typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve standard organic synthesis techniques such as nucleophilic substitution and coupling reactions
Analyse Chemischer Reaktionen
Fidexaban-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Fidexaban-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to investigate the interactions of anticoagulants with biological targets.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of anticoagulants in the body.
Wirkmechanismus
Fidexaban-d3 exerts its effects by selectively and reversibly inhibiting the active site of coagulation factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The molecular targets involved include the active site of factor Xa, and the pathways affected are those related to the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
Fidexaban-d3 is compared with other similar compounds such as edoxaban, eribaxaban, darexaban, and letaxaban. These compounds also inhibit factor Xa but may differ in their pharmacokinetic properties, potency, and selectivity. This compound is unique due to its deuterium labeling, which provides advantages in metabolic stability and allows for more precise analytical studies .
Similar compounds include:
- Edoxaban
- Eribaxaban
- Darexaban
- Letaxaban
- Tanogitran
- SAR107375
This compound stands out due to its specific isotopic labeling, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C25H24F2N6O5 |
|---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-[1-(trideuteriomethyl)-4,5-dihydroimidazol-2-yl]phenoxy]pyridin-4-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36)/i1D3 |
InChI-Schlüssel |
NPNSVNGQJGRSNR-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O |
Kanonische SMILES |
CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
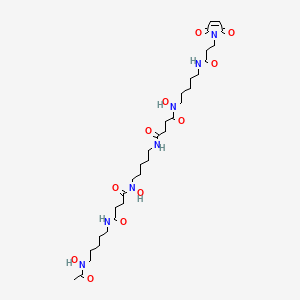
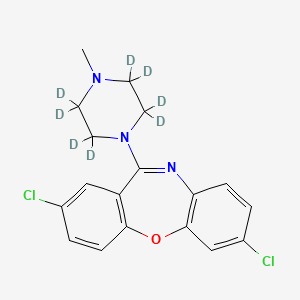
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)
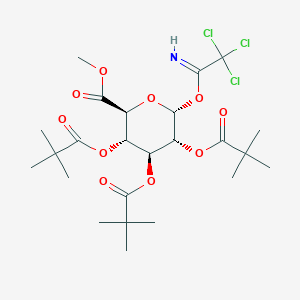
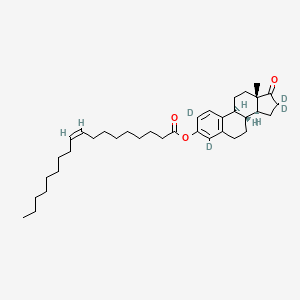
![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)


